molecular formula C8H5BrN2O B169120 8-bromo-1,6-naphthyridin-5(6H)-one CAS No. 155057-97-9

8-bromo-1,6-naphthyridin-5(6H)-one

Cat. No. B169120
CAS RN: 155057-97-9
M. Wt: 225.04 g/mol
InChI Key: WYXKOZHBOLUXGU-UHFFFAOYSA-N
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Description

8-Bromo-1,6-naphthyridin-5(6H)-one, also known as 8-bromonaphthyridone, is a heterocyclic compound that is used in a variety of scientific research applications. It is an organic compound with a molecular formula of C8H5BrO and a molecular weight of 197.05 g/mol. 8-Bromonaphthyridone is a colorless solid that is insoluble in water and soluble in organic solvents. It is used as a building block for the synthesis of other compounds, and has been studied for its potential applications in the fields of medicine, biology, and chemistry.

Scientific Research Applications

Phosphodiesterase Inhibition

8-bromo-1,6-naphthyridin-5(6H)-one derivatives demonstrate potential as phosphodiesterase (PDE) inhibitors. A study by Singh et al. (1995) found that transforming 3-bromo-1,6-naphthyridin-2(1H)-ones to thiazolo[4,5-b][1,6]naphthyridin-2(1H)-ones significantly increased cAMP PDE III inhibitory potency, indicating the capacity of 8-bromo-1,6-naphthyridin-5(6H)-one to contribute to potent PDE inhibitors (Singh et al., 1995).

Synthesis and Modification

The compound's versatility in synthesis and modification has been explored in various studies. Woźniak and Plas (1978) described a new synthesis of 5-bromo-1,7-naphthyridine using 8-amino-1,7-naphthyridine as a starting material, highlighting the adaptability of 8-bromo-1,6-naphthyridin-5(6H)-one in creating various derivatives (Woźniak & Plas, 1978). Similarly, Kumar and Khan (2017) reported on the Suzuki-Miyaura reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate, demonstrating the compound's chemo-selectivity in synthesis (Kumar & Khan, 2017).

Spectroscopic Studies

Spectroscopic and theoretical studies have been conducted on derivatives of 8-bromo-1,6-naphthyridin-5(6H)-one, such as the work by Santo et al. (2003) exploring the solvatochromism in naphthyridine derivatives (Santo et al., 2003).

Kinase Inhibition

The compound has been investigated as a scaffold for kinase inhibitors. A study by Wang et al. (2013) revealed that incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework resulted in a new class of c-Met kinase inhibitor, indicating its potential in cancer therapeutics (Wang et al., 2013).

Antimicrobial Properties

Additionally, the antimicrobial properties of 8-bromo-1,6-naphthyridin-5(6H)-one derivatives have been explored. Oliveira-Tintino et al. (2020) investigated the inhibitory action of 1,8-naphthyridine sulfonamides, derived from 8-bromo-1,6-naphthyridin-5(6H)-one, against TetK and MrsA efflux pumps in Staphylococcus aureus, indicating its potential in addressing antibiotic resistance (Oliveira-Tintino et al., 2020).

properties

IUPAC Name

8-bromo-6H-1,6-naphthyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-4-11-8(12)5-2-1-3-10-7(5)6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXKOZHBOLUXGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CNC2=O)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618958
Record name 8-Bromo-1,6-naphthyridin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

155057-97-9
Record name 8-Bromo-1,6-naphthyridin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-1,6-naphthyridin-5(6H)-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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